molecular formula C14H19N3O2 B11729377 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

Cat. No.: B11729377
M. Wt: 261.32 g/mol
InChI Key: OKHXNPCFPZCJIR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenol is a synthetic organic compound featuring a methoxyphenol core substituted with a pyrazole-derived aminomethyl group. Its molecular formula is C₁₄H₁₈N₃O₂, with a molecular weight of approximately 260.32 g/mol (estimated from analogs in ). The structure comprises:

  • A flexible aminomethyl linker enabling interactions with biological targets or materials .
  • Key steps: Alkylation of pyrazole derivatives (e.g., 1-ethyl-1H-pyrazole-4-carbaldehyde) with aminomethyl precursors, followed by coupling to 2-methoxyphenol via reductive amination or nucleophilic substitution .
  • Properties: Moderate water solubility (due to polar -OH and -NH groups), melting point likely between 120–150°C (based on triazine analogs in ), and stability under ambient conditions .

Potential Applications The compound’s hybrid structure suggests applications in:

  • Pharmaceuticals: As a scaffold for kinase inhibitors or anti-inflammatory agents, leveraging pyrazole’s bioactivity and methoxyphenol’s redox properties .
  • Materials Science: Functionalized liquid crystals or polymers, given the structural similarity to methoxyphenyl benzoates in .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2/h4-6,9-10,15,18H,3,7-8H2,1-2H3

InChI Key

OKHXNPCFPZCJIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the amino group. The final step involves the attachment of the methoxyphenol moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex structures.
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are critical for understanding its reactivity profile.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic uses in inflammatory diseases.

Medicine

  • Therapeutic Potential : Ongoing research is focused on its utility as a therapeutic agent for conditions like cancer and autoimmune diseases. For example, pyrazole derivatives are known to inhibit oncogenic pathways like BRAF(V600E) and EGFR signaling.

Industry

  • Material Development : The compound is explored for its application in developing new materials with specific properties such as polymers and coatings.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with an IC50 value comparable to standard antibiotics.
Study 2Anti-inflammatory EffectsDemonstrated up to 85% inhibition of TNF-α production at concentrations similar to dexamethasone.
Study 3Cancer TherapeuticsIndicated efficacy in inhibiting BRAF(V600E) signaling pathways in melanoma cell lines.

Mechanism of Action

The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Bioactivity and Functional Group Impact

  • Pyrazole vs. Triazine (2e) : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance metabolic stability compared to triazine’s electron-deficient ring, which is prone to nucleophilic attack. Compound 2e’s antiangiogenic activity (IC₅₀ = 12 μM) suggests that the target compound could be optimized for similar therapeutic endpoints .
  • This contrasts with the target compound’s balanced polarity .
  • Piperazine Derivatives (Compound 7): The piperazine moiety in introduces basicity (pKa ~9.5), enabling salt formation and enhanced solubility in acidic environments. This highlights the target compound’s neutral aminomethyl linker as a trade-off between solubility and passive diffusion .

Research Findings and Implications

  • Antioxidant Potential: Methoxyphenol derivatives in exhibit radical-scavenging activity, suggesting the target compound may similarly mitigate oxidative stress. Pyrazole’s aromatic system could stabilize free radicals, enhancing efficacy .
  • Drug Development: The pyrazole-aminomethyl scaffold is underutilized in kinase inhibitors compared to triazine-based drugs (e.g., lamotrigine). Further SAR studies could optimize selectivity .

Biological Activity

The compound 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C13H17N3O2C_{13}H_{17}N_{3}O_{2} with a molecular weight of approximately 247.29 g/mol. The structure features a methoxy group, a pyrazole moiety, and an amino group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Many pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antitumor Activity : Pyrazole derivatives are also reported to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. This suggests potential utility in cancer therapy .

Biological Activity Data

A summary of the biological activities associated with this compound and related pyrazole derivatives is presented in the following table:

Activity Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorInhibition of BRAF(V600E)
AntimicrobialActivity against bacteria and fungi
AntifungalInhibition of phytopathogenic fungi

Case Studies

  • Antitumor Efficacy : A study investigated the efficacy of pyrazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant cells, showcasing their potential as targeted cancer therapies .
  • Anti-inflammatory Effects : In an experimental model using carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .
  • Antimicrobial Activity : Research on pyrazole derivatives revealed promising antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were effective at concentrations lower than traditional antibiotics, suggesting a potential for developing new antimicrobial agents .

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